2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Catalog No.
S663311
CAS No.
572-09-8
M.F
C14H19BrO9
M. Wt
411.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl brom...

CAS Number

572-09-8

Product Name

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate

Molecular Formula

C14H19BrO9

Molecular Weight

411.2 g/mol

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1

InChI Key

CYAYKKUWALRRPA-RGDJUOJXSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Acetobromo-α-D-glucose; Acetobromoglucose;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Glycosylation reactions:

  • Acetobromoglucose is a valuable glycosyl donor in glycosylation reactions, which involve the formation of a glycosidic bond between a sugar molecule and another molecule. These reactions are crucial for the synthesis of various complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides.
  • Due to its good leaving group (bromide), acetobromoglucose exhibits high reactivity in glycosylation reactions, making it a popular choice for researchers.
  • Several research articles describe the use of acetobromoglucose for the synthesis of various complex carbohydrates with potential biological applications. For example, this study utilizes acetobromoglucose for the synthesis of sialyl Lewis X analogs, which are carbohydrate structures involved in cell-cell interactions. [Source: ]

Synthesis of carbohydrate derivatives:

  • Acetobromoglucose can be used as a starting material for the synthesis of various carbohydrate derivatives by modifying the functional groups present in its structure.
  • Researchers can utilize various chemical reactions to selectively modify the acetyl groups, the bromine atom, or the sugar ring itself.
  • These modifications can lead to the preparation of diverse carbohydrate derivatives with tailored properties for specific research purposes.

Studies on carbohydrate-protein interactions:

  • Acetobromoglucose can be employed as a probe molecule to study carbohydrate-protein interactions, which play essential roles in various biological processes.
  • By attaching a reporter group (such as a fluorescent tag) to acetobromoglucose, researchers can monitor its binding to specific proteins and gain insights into the interaction mechanisms.
  • This approach has been used to investigate the interactions of carbohydrate-binding proteins involved in cell adhesion, signaling, and immune response.

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a chemical compound with the molecular formula C₁₄H₁₉BrO₉ and a molecular weight of 411.20 g/mol. It is commonly referred to as acetobromoglucose and is recognized for its use in biochemical research and organic synthesis. The compound appears as a white to beige powder and has a melting point ranging from 83°C to 88°C. Its density is approximately 1.5 g/cm³, and it exhibits solubility in various organic solvents such as methanol, ether, chloroform, and acetone, while being decomposed in water .

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a hazardous compound and should be handled with appropriate precautions:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
  • Respiratory irritant: Inhalation can irritate the respiratory tract [].
  • Reacts with water: Releases HBr, a corrosive gas, upon contact with moisture [].

Safety measures:

  • Wear personal protective equipment like gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture.
Typical of halogenated sugars. It can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles. This property makes it useful for synthesizing glycosides and other sugar derivatives. Additionally, the acetyl groups can be hydrolyzed under basic or acidic conditions to yield free hydroxyl groups on the glucose moiety, facilitating further chemical transformations .

The biological activity of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been explored in various studies. It acts as a biochemical reagent that can influence metabolic pathways involving carbohydrates. Its derivatives have shown potential in studies related to glycosylation reactions and can serve as substrates for glycosyltransferases. Moreover, compounds similar to this one are often evaluated for their antiviral and antibacterial properties due to their structural resemblance to natural sugars .

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide typically involves the acetylation of alpha-D-glucopyranosyl bromide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction pathway includes:

  • Formation of alpha-D-glucopyranosyl bromide: This can be achieved through bromination of D-glucose.
  • Acetylation: The brominated sugar is then treated with acetic anhydride or acetyl chloride under controlled conditions to introduce acetyl groups at the 2, 3, 4, and 6 positions.

This method allows for high yields of the desired product while maintaining the integrity of the sugar structure .

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various glycosides and oligosaccharides.
  • Biochemical Research: Used as a substrate in enzyme assays and studies involving carbohydrate metabolism.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications due to their biological activity .

Interaction studies involving 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide typically focus on its reactivity with enzymes and other biomolecules. Research has shown that it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. These interactions are crucial for understanding metabolic pathways and developing inhibitors or activators that could influence these processes .

Several compounds are structurally similar to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl bromideC₁₃H₁₇BrO₇Lacks one acetyl group compared to the target compound
2-O-acetyl-alpha-D-glucopyranosyl bromideC₁₂H₁₅BrO₆Only one acetyl group; less sterically hindered
2,3-Di-O-acetyl-alpha-D-glucopyranosyl bromideC₁₂H₁₅BrO₇Two acetyl groups; different reactivity profile
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromideC₁₄H₁₉BrO₉Benzoyl groups instead of acetyl; different solubility characteristics

The uniqueness of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide lies in its specific arrangement of acetyl groups which enhances its reactivity in glycosidic bond formation while maintaining stability under various conditions .

XLogP3

1.5

UNII

ETH4010665

Other CAS

572-09-8

Wikipedia

Acetobromglucose

Dates

Modify: 2023-09-14

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